Indisetrón

Descripción general

Descripción

Indisetron es un compuesto utilizado principalmente para la profilaxis de náuseas y vómitos inducidos por quimioterapia. Fue aprobado por la Agencia de Productos Farmacéuticos y Dispositivos Médicos de Japón en 2004. Indisetron funciona como un antagonista dual de los receptores de serotonina 5-HT3 y 5-HT4 .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Management of Chemotherapy-Induced Nausea and Vomiting (CINV)

Indisetron has been extensively studied for its role in preventing CINV. Clinical trials have demonstrated its efficacy in both acute and delayed phases of nausea and vomiting associated with various chemotherapeutic agents, including cisplatin and carboplatin. Notably, one study indicated that indisetron achieved a complete inhibition rate of vomiting within 24 hours post-chemotherapy of 100%, compared to 95.8% for control groups using other 5-HT3 antagonists .

2. Comparison with Other Anti-Emetics

In head-to-head trials against established anti-emetics like ondansetron and granisetron, indisetron has shown comparable or superior efficacy. For instance, a randomized controlled trial found that indisetron was non-inferior to ondansetron in preventing CINV, with similar safety profiles observed across both treatments .

| Study | Treatment Group | Complete Response Rate (24h) | Complete Response Rate (24-72h) |

|---|---|---|---|

| Niitani et al., 2004 | Indisetron | 100% | 97.1% |

| Niitani et al., 2004 | Ondansetron | 95.8% | 95.8% |

Pharmacokinetics and Safety Profile

Indisetron exhibits favorable pharmacokinetics with rapid absorption and a half-life conducive for effective dosing schedules. Studies indicate that it has a good safety profile with fewer side effects such as sedation or mood disturbances compared to other anti-emetics .

Case Studies

Several case studies highlight indisetron's clinical effectiveness:

- Case Study 1 : A clinical trial involving lung cancer patients demonstrated that prophylactic administration of indisetron significantly reduced both acute and delayed nausea and vomiting following chemotherapy treatment .

- Case Study 2 : An exploratory randomized trial showed that indisetron tablets were non-inferior to ondansetron tablets in preventing CINV during chemotherapy regimens involving irinotecan .

Mecanismo De Acción

Indisetron ejerce sus efectos al antagonizar los receptores de serotonina, específicamente los receptores 5-HT3 y 5-HT4. Al bloquear estos receptores, Indisetron evita la unión de la serotonina, que es responsable de desencadenar las náuseas y los vómitos. Este mecanismo implica la inhibición de las vías de señalización inducidas por la serotonina en el sistema nervioso central y el tracto gastrointestinal .

Análisis Bioquímico

Biochemical Properties

Indisetron plays a significant role in biochemical reactions by interacting with serotonin receptors. Specifically, it binds to and inhibits the activity of serotonin 5-HT3 and 5-HT4 receptors . These receptors are involved in the transmission of signals in the central and peripheral nervous systems. By blocking these receptors, Indisetron prevents the binding of serotonin, thereby reducing nausea and vomiting associated with chemotherapy.

Cellular Effects

Indisetron affects various types of cells, particularly those in the gastrointestinal tract and the central nervous system. It influences cell function by modulating cell signaling pathways associated with serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of nausea and vomiting .

Molecular Mechanism

At the molecular level, Indisetron exerts its effects by binding to serotonin 5-HT3 and 5-HT4 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that would normally result in nausea and vomiting. Additionally, Indisetron may influence gene expression by altering the activity of transcription factors associated with these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indisetron have been observed to change over time. The stability and degradation of Indisetron can impact its long-term effects on cellular function. Studies have shown that Indisetron remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to Indisetron has been associated with sustained inhibition of serotonin receptors, leading to prolonged antiemetic effects.

Dosage Effects in Animal Models

The effects of Indisetron vary with different dosages in animal models. At lower doses, Indisetron effectively reduces nausea and vomiting without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Indisetron is involved in several metabolic pathways, primarily those associated with serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin . By inhibiting serotonin receptors, Indisetron indirectly affects the levels of serotonin and its metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, Indisetron is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Indisetron’s localization and accumulation within specific tissues, such as the gastrointestinal tract and the central nervous system, are critical for its therapeutic effects.

Subcellular Localization

Indisetron’s subcellular localization plays a role in its activity and function. It is primarily localized to the cell membrane, where it interacts with serotonin receptors . Post-translational modifications, such as phosphorylation, may influence Indisetron’s targeting to specific cellular compartments, enhancing its efficacy in inhibiting serotonin receptor activity.

Métodos De Preparación

La síntesis de Indisetron implica la formación de su estructura central, que incluye un andamiaje de indazol. La ruta sintética normalmente implica la reacción de 3,9-dimetil-3,9-diazabiciclo[3.3.1]nonano con 1H-indazol-3-carboxamida en condiciones específicas para producir Indisetron . Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el control de la temperatura, la presión y el uso de catalizadores.

Análisis De Reacciones Químicas

Indisetron experimenta varias reacciones químicas, que incluyen:

Oxidación: Indisetron puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el andamiaje de indazol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

Indisetron es similar a otros antagonistas de los receptores de serotonina como Granisetron y Ondansetron. Indisetron es único en su acción antagonista dual sobre los receptores 5-HT3 y 5-HT4, mientras que Granisetron y Ondansetron se dirigen principalmente solo al receptor 5-HT3 . Esta acción dual puede proporcionar un espectro más amplio de eficacia en la prevención de náuseas y vómitos.

Compuestos Similares

- Granisetron

- Ondansetron

- Tropisetron

El antagonismo dual de receptores único de Indisetron lo diferencia de estos compuestos similares, lo que podría ofrecer beneficios terapéuticos mejorados en ciertos escenarios clínicos .

Actividad Biológica

Indisetron is a novel anti-emetic agent classified as a selective 5-HT3 receptor antagonist, primarily developed for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article presents a comprehensive overview of the biological activity of indisetron, supported by research findings, clinical studies, and detailed analyses.

Indisetron functions by blocking the 5-HT3 receptors in the central nervous system and the gastrointestinal tract. This action prevents the binding of serotonin, a neurotransmitter that can induce nausea and vomiting, particularly during chemotherapy treatments. The compound exhibits a high affinity for 5-HT3 receptors, which has been shown to be over 20 times more effective than other established antagonists such as ondansetron and granisetron .

Pharmacological Profile

Indisetron's pharmacological profile includes:

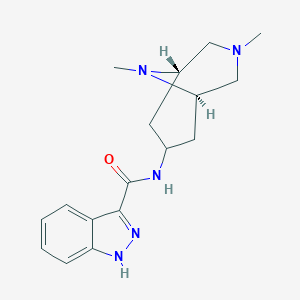

- Chemical Structure : Indisetron is chemically defined as N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide.

- Affinity : It demonstrates a significant affinity for 5-HT3 receptors, comparable to or exceeding that of existing treatments .

- Dosage Forms : Indisetron is available in various formulations, including tablets and injectable forms.

Case Studies and Clinical Trials

- Phase III Clinical Trial : A comparative double-blind randomized clinical trial evaluated indisetron against ondansetron in patients undergoing chemotherapy. Results indicated that indisetron was equally effective in preventing both acute and delayed CINV .

- Open Label Study : A single-arm study involving patients with various malignancies demonstrated that indisetron significantly reduced nausea and vomiting episodes when administered prophylactically before chemotherapy sessions .

- Meta-Analysis : A systematic review analyzing cisplatin-induced emesis revealed that 5-HT3 antagonists, including indisetron, reduced emesis by approximately 68% during the acute phase of treatment .

Comparative Efficacy Table

Safety Profile

Indisetron has been shown to have a favorable safety profile in clinical studies. Common side effects reported include headache and constipation, which are consistent with other 5-HT3 receptor antagonists. Serious adverse effects are rare but can include allergic reactions or cardiovascular issues in sensitive individuals .

Propiedades

IUPAC Name |

N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNNVDILNTUWNS-YHWZYXNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318343 | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141549-75-9 | |

| Record name | Indisetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.